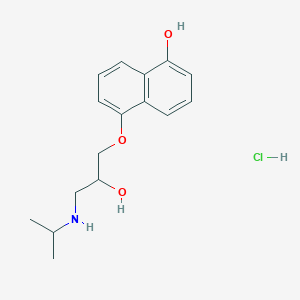
Desmethyl Ketoprofen Methyl Ester
Descripción general
Descripción
Desmethyl Ketoprofen Methyl Ester is an organic compound with the molecular formula C16H14O3. It is an ester derived from the reaction between 3-benzoylbenzoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
Desmethyl Ketoprofen Methyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving esters.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
Target of Action
Desmethyl Ketoprofen Methyl Ester, also known as Methyl 2-(3-benzoylphenyl)acetate, Methyl (3-Benzoylphenyl)acetate, or methyl m-benzoyl-phenyl-acetate, primarily targets the Cyclooxygenase-1 (COX-1) enzyme . COX-1 is a rate-limiting enzyme in the synthesis of pro-inflammatory prostanoids from arachidonic acid .
Mode of Action
The compound’s mode of action is believed to be through the inhibition of COX-1 . This inhibition results in a decrease in the synthesis of pro-inflammatory prostanoids from arachidonic acid . The compound’s interaction with its target leads to a reduction in inflammation and pain, which is characteristic of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1, the compound reduces the conversion of arachidonic acid into pro-inflammatory prostanoids . This action can lead to downstream effects such as reduced inflammation and pain.
Pharmacokinetics
The compound is expected to undergo extensive biotransformation to inactive glucuroconjugated metabolites .
Result of Action
The primary result of the action of this compound is a reduction in inflammation and pain . By inhibiting COX-1, the compound reduces the production of pro-inflammatory prostanoids, leading to a decrease in inflammation . This makes it a potentially effective treatment for conditions characterized by inflammation and pain.
Análisis Bioquímico
Biochemical Properties
It is known that Ketoprofen, the parent drug, inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of pro-inflammatory prostanoids from arachidonic acid . Therefore, it is plausible that Desmethyl Ketoprofen Methyl Ester may interact with similar enzymes and proteins.
Cellular Effects
It is known that Ketoprofen, the parent drug, can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It is possible that this compound may have similar effects on cells.
Molecular Mechanism
It is known that Ketoprofen, the parent drug, exerts its effects at the molecular level by inhibiting the enzyme COX, leading to a decrease in the production of pro-inflammatory prostanoids . It is possible that this compound may have a similar mechanism of action.
Metabolic Pathways
It is known that Ketoprofen, the parent drug, is metabolized in the liver through phase I and phase II metabolic reactions . It is possible that this compound may be involved in similar metabolic pathways.
Transport and Distribution
It is known that Ketoprofen, the parent drug, can cross the blood-brain barrier . It is possible that this compound may have similar transport and distribution characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Desmethyl Ketoprofen Methyl Ester can be synthesized through the esterification of 3-benzoylbenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
3-Benzoylbenzoic acid+MethanolH2SO4Methyl (3-Benzoylphenyl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of methyl (3-benzoylphenyl)acetate can be optimized using microwave-assisted esterification. This method enhances the reaction efficiency and reduces the reaction time compared to conventional methods. The process involves the use of microwave irradiation, which provides uniform heating and accelerates the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
Desmethyl Ketoprofen Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-benzoylbenzoic acid and methanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Grignard reagents or organolithium compounds can be used for nucleophilic acyl substitution.
Major Products Formed
Hydrolysis: 3-Benzoylbenzoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with similar reactivity but different applications.
Methyl butyrate: Known for its fruity aroma and used in flavoring agents.
Methyl benzoate: Similar structure but with a different aromatic ring substitution pattern.
Uniqueness
Desmethyl Ketoprofen Methyl Ester is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other esters may not be suitable.
Propiedades
IUPAC Name |
methyl 2-(3-benzoylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15(17)11-12-6-5-9-14(10-12)16(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXILVCSTXQKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442832 | |
| Record name | Methyl (3-benzoylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24021-44-1 | |
| Record name | Methyl (3-benzoylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)










